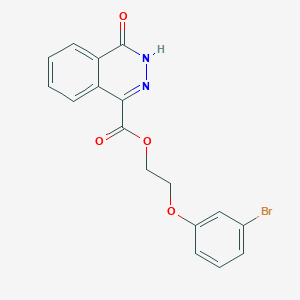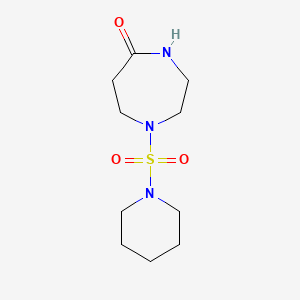
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one, also known as PD-404182, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of diazepanes, which are a group of compounds that have been studied for their pharmacological properties. PD-404182 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Mecanismo De Acción
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the activity of the GABA neurotransmitter, leading to the inhibition of neuronal activity. The exact mechanism of action of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one is still being studied, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated through the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has several advantages for lab experiments. It has high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
Further research is needed to fully understand the pharmacological properties of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one. One area of future research could be the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research could be the investigation of the long-term effects of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one on the central nervous system. Additionally, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one could be studied for its potential use in the treatment of other medical conditions, such as insomnia and anxiety disorders.
Conclusion:
In conclusion, 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one is a chemical compound that has shown potential in scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Further research is needed to fully understand the pharmacological properties of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one and its potential use in the treatment of various medical conditions.
Métodos De Síntesis
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been synthesized using different methods, including the reaction of 1,4-diazepane-5-one with piperidine and sulfonyl chloride. Another method involves the reaction of 1,4-diazepane-5-one with piperidine and tosyl chloride. These methods have been optimized to obtain high yields of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one.
Aplicaciones Científicas De Investigación
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has also been investigated for its potential use in the treatment of anxiety disorders and depression.
Propiedades
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c14-10-4-8-13(9-5-11-10)17(15,16)12-6-2-1-3-7-12/h1-9H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOCBPRVGCOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

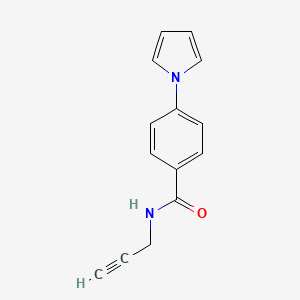

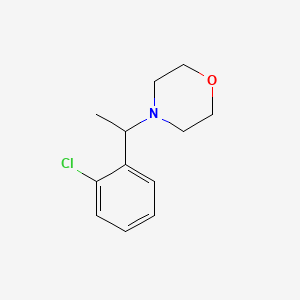
![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
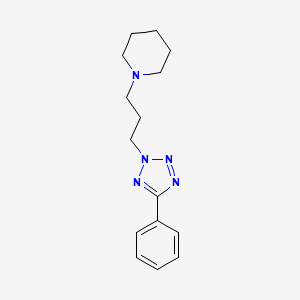
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)

![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)

![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
